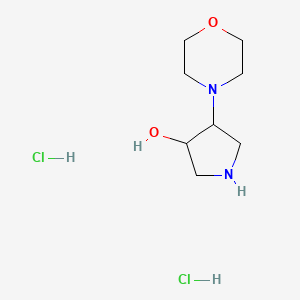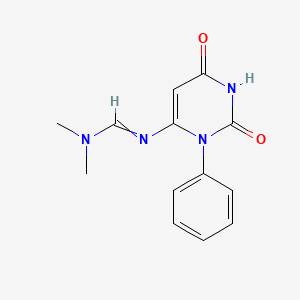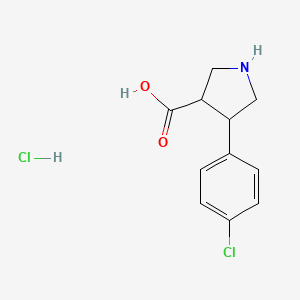
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H8F4O It is a fluorinated alcohol, characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol typically involves the reaction of trifluoroacetophenone with appropriate reagents. One common method is the reduction of 2,2,2-trifluoroacetophenone using optically active Grignard reagents to form the desired alcohol . The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanone.
Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroacetophenone: A precursor in the synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol.
2,2,2-Trifluoro-1-phenylethanol: Similar structure but lacks the additional fluoro and methyl substituents.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Another fluorinated alcohol with different substituents.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and fluoro groups on the phenyl ring, which imparts distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C9H8F4O |
|---|---|
分子量 |
208.15 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI 键 |
FVYSVHJFPHBIBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)
